
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- typically involves the reaction of appropriate boronic acids with suitable precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the benzoxaborole ring system. Industrial production methods often involve optimizing these reactions for higher yields and purity .
化学反応の分析
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions.
科学的研究の応用
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s antifungal properties make it a candidate for developing new antifungal agents.
Medicine: It is being explored for its potential in treating fungal infections, particularly onychomycosis.
作用機序
The mechanism of action of 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- involves inhibiting the synthesis of proteins in fungal cells. It achieves this by forming an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase, thereby blocking cellular protein synthesis and inhibiting fungal growth .
類似化合物との比較
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- is unique due to its boron-containing structure, which imparts distinct chemical properties. Similar compounds include:
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Also referred to as AN2690, used in antifungal treatments.
Crisaborole: Used as an anti-inflammatory agent in dermatology .
These compounds share similar core structures but differ in their specific functional groups and applications, highlighting the versatility and potential of benzoxaborole derivatives.
特性
分子式 |
C11H8BFOS |
|---|---|
分子量 |
218.06 g/mol |
IUPAC名 |
5-fluoro-1-thiophen-3-yl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C11H8BFOS/c13-10-1-2-11-8(5-10)6-14-12(11)9-3-4-15-7-9/h1-5,7H,6H2 |
InChIキー |
OQJROQXWZUPXKR-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)F)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


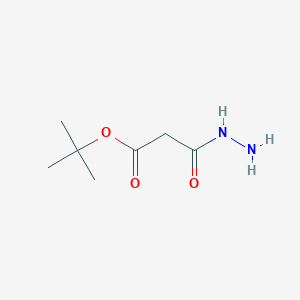
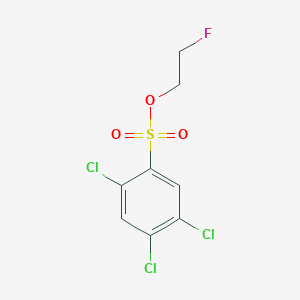
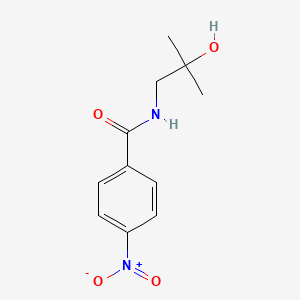
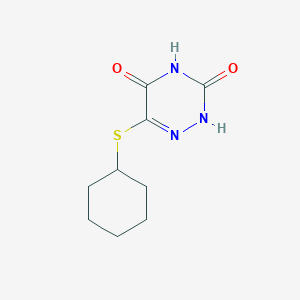
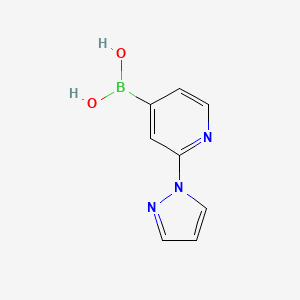
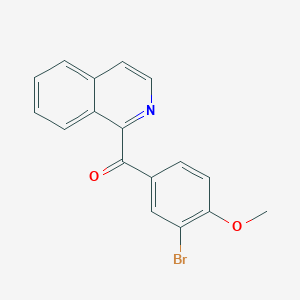
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
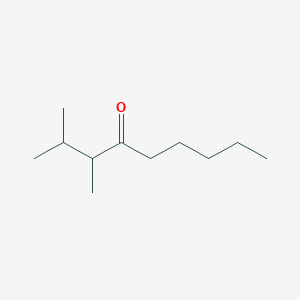

![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)
![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
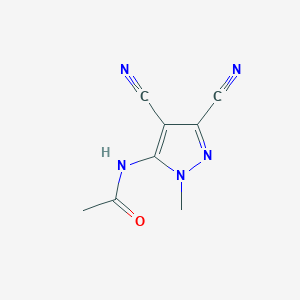
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
